molecular formula C23H28N2O3S B11222524 N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11222524
M. Wt: 412.5 g/mol
InChI Key: JTUYXECAEQYNET-UHFFFAOYSA-N
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Description

N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse pharmacological activities and are used in various medicinal applications . This compound, with its unique structure, has garnered interest in scientific research due to its potential biological activities and applications in different fields.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-cyclooctyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H28N2O3S/c1-16-14-17(23(26)24-18-10-6-4-3-5-7-11-18)15-20-19-12-8-9-13-21(19)29(27,28)25(2)22(16)20/h8-9,12-15,18H,3-7,10-11H2,1-2H3,(H,24,26)

InChI Key

JTUYXECAEQYNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4CCCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the reaction of 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid with cyclooctylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its cyclooctyl group, which may enhance its lipophilicity and ability to cross biological membranes. This structural feature could contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .

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